molecular formula C12H9ClN2O5S B2714561 2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine CAS No. 246020-68-8

2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine

Cat. No. B2714561
CAS RN: 246020-68-8
M. Wt: 328.72
InChI Key: PRKWNRUVAZZHPH-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine” is a chemical compound with the CAS Number: 246020-68-8 . Its molecular weight is 328.73 . The IUPAC name for this compound is 4-chlorophenyl 6-methoxy-3-nitro-2-pyridinyl sulfone .


Molecular Structure Analysis

The InChI code for “2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine” is 1S/C12H9ClN2O5S/c1-20-11-7-6-10 (15 (16)17)12 (14-11)21 (18,19)9-4-2-8 (13)3-5-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 328.73 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

1. Precursors for Pyridine Derivatives

  • "2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine" serves as a precursor in the synthesis of various pyridine derivatives. For instance, Bakke et al. (2001) explored the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid to 5-nitropyridine-2-sulfonic acid, which further reacts to form 2-methoxy-5nitropyridine, a related compound (Bakke, Gautun, Romming, & Sletvold, 2001).

2. Synthesis Processes

  • The compound can be synthesized through various chemical reactions. For example, Fan Kai-qi (2009) demonstrated the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation (Fan Kai-qi, 2009).

3. Nucleophilic Substitution Reactions

  • The compound is involved in nucleophilic substitution reactions. Bakke and Sletvold (2003) reported the substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid with various nucleophiles, including methoxy groups, to obtain derivatives like 2-methoxy-5-nitropyridine (Bakke & Sletvold, 2003).

4. Chemical Analysis and Characterization

  • Detailed chemical analysis and characterization of similar compounds are crucial. Diana et al. (2018) presented experimental data on the preparation and structural analysis of related compounds, highlighting the importance of spectroscopic methods in understanding these chemicals (Diana et al., 2018).

5. Vicarious Nucleophilic Substitution

  • Seeliger et al. (2008) explored the vicarious nucleophilic substitution (VNS) of various nitroheteroarenes, including nitropyridines, which is relevant to the study of "2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine" (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).

Safety And Hazards

The safety information for “2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine” indicates that it is classified with the signal word "Warning" . Specific hazard statements and precautionary statements were not available in the retrieved data.

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWNRUVAZZHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine

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